3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The chlorophenyl, furyl, and methoxymethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of substituents with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinazolines: Compounds with similar core structures.
Chlorophenyl derivatives: Compounds with chlorophenyl groups.
Furyl derivatives: Compounds with furyl groups.
Uniqueness
3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-(furan-2-yl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-12-17-21(13-4-2-5-15(23)8-13)22-24-11-16-18(26(22)25-17)9-14(10-19(16)27)20-6-3-7-29-20/h2-8,11,14H,9-10,12H2,1H3 |
InChI Key |
UHHCYLXQHLHVJM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=CO5 |
Origin of Product |
United States |
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